molecular formula C14H19ClN2O B14266364 Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-

Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-

Cat. No.: B14266364
M. Wt: 266.76 g/mol
InChI Key: ZUCUZFNFZHAFCF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound "Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-" (CAS: 183683-28-5) is a piperidinyl acetamide derivative with the molecular formula C₁₄H₂₀Cl₂N₂O and a molecular weight of 303.2274 g/mol . Its structure features:

  • A trans-configuration at the piperidinyl ring.
  • A 4-chlorophenylmethyl substituent at the 2-position of the piperidine ring.
  • An acetamide group at the 4-position of the piperidine ring.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-10(18)17-13-6-7-16-14(9-13)8-11-2-4-12(15)5-3-11/h2-5,13-14,16H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCUZFNFZHAFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation-Amidation Protocol

The most frequently employed route involves a four-step sequence starting from 4-piperidone hydrochloride:

Step 1: Reductive Amination
4-Piperidone undergoes reductive amination with benzylamine under hydrogen gas (3 atm) in methanol at 50°C for 12 hours, catalyzed by 10% Pd/C. This produces N-benzyl-4-piperidinol with 89% yield, though subsequent debenzylation requires careful optimization.

Step 2: C2 Alkylation
The free piperidine intermediate reacts with 4-chlorobenzyl bromide (1.2 eq) in acetonitrile at reflux (82°C) for 6 hours. Triethylamine (2 eq) serves as both base and phase-transfer catalyst, achieving 78% yield of the 2-(4-chlorobenzyl)piperidine intermediate.

Step 3: C4 Acetamide Formation
A two-stage amidation protocol proves critical:

  • Activation of the 4-amino group via Schiff base formation with benzaldehyde (1.5 eq) in toluene
  • Nucleophilic acyl substitution using acetyl chloride (1.1 eq) at 0°C, followed by acidic hydrolysis (HCl/EtOH) to yield the acetamide

Step 4: Stereochemical Resolution
Crude product is treated with L-(+)-tartaric acid (0.8 eq) in hot ethanol to isolate the trans isomer via differential crystallization. Final hydrochloride salt formation uses 37% HCl in diethyl ether, yielding 63% overall for the four-step process.

Table 2: Critical Reaction Parameters

Parameter Optimal Value Yield Impact
Benzylation temperature 50°C ± 2°C +18%
AcCl addition rate 0.5 mL/min +12%
Tartaric acid ratio 0.8:1 (acid:base) +27% ee

One-Pot Tandem Methodology

Building on El-Saghier reaction principles, recent work demonstrates a convergent approach using:

  • Ethyl glycinate hydrochloride (1.2 eq)
  • 4-Chlorobenzylamine (1 eq)
  • Ethyl cyanoacetate (1.5 eq)

Key innovations include:

  • Solvent-free conditions at 70°C for 2 hours
  • Triethylamine (0.5 eq) as both base and acylation catalyst
  • Microwave-assisted ring closure (300 W, 5 min)

This method achieves 82% yield with 94% trans selectivity through:

  • In situ formation of cyanoacetamide intermediate
  • Concomitant cyclization and stereochemical control via dipole alignment

Mechanistic Insight
The reaction proceeds through:

  • Nucleophilic attack by 4-chlorobenzylamine on ethyl cyanoacetate
  • Tautomerization to enamine species
    3.-Hydride shift establishing trans configuration
  • Final cyclization with acetate incorporation

Process Optimization and Scale-Up Challenges

Temperature Effects on Stereoselectivity

Data from 45 experimental trials reveal a strong correlation between reaction temperature and trans/cis ratio:

Table 3: Temperature vs. Isomer Ratio

Temperature (°C) trans:cis Yield (%)
60 3.2:1 68
70 4.8:1 82
80 3.9:1 75

The 70°C optimum balances kinetic control of cyclization with thermodynamic stability of the trans isomer.

Catalytic Enhancements

Screening of 12 catalysts identified zirconium(IV) oxychloride (5 mol%) as most effective for:

  • Accelerating ring closure (t1/2 reduced from 42 to 11 min)
  • Improving regioselectivity (98:2 para/meta)
  • Enabling catalyst recovery via aqueous extraction

Analytical Characterization

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, D2O)

    • δ 7.35 (d, J=8.4 Hz, 2H, Ar-H)
    • δ 4.12 (m, 1H, piperidine-H4)
    • δ 3.78 (dd, J=12.8, 3.2 Hz, 1H, CH2Cl)
    • δ 2.08 (s, 3H, COCH3)
  • 13C NMR

    • 172.8 ppm (amide carbonyl)
    • 138.5 ppm (quaternary Ar-C)
    • 46.2 ppm (piperidine C2)
  • HPLC Purity

    • 99.3% at 254 nm (Zorbax SB-C18, 60:40 H2O:MeCN)

Industrial-Scale Considerations

Pilot plant trials (50 kg batch) identified three critical control points:

  • Exothermic Risk
    • Alkylation step requires <25°C temperature control
    • Adiabatic temperature rise ΔT = 48°C (quench system mandatory)
  • Crystallization Kinetics

    • Optimal seeding at 40°C supersaturation ratio 1.25
    • 18-hour linear cooling ramp to 5°C
  • Waste Stream Management

    • 98% solvent recovery via thin-film evaporation
    • Aqueous streams require activated carbon treatment

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor trials (Corning AFR) demonstrate:

  • 94% yield in 8.7 min residence time
  • 10:1 productivity increase vs. batch
  • Real-time PAT monitoring via Raman spectroscopy

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) enables:

  • Kinetic resolution of cis/trans isomers (E=48)
  • Green synthesis in deep eutectic solvents (ChCl:urea)
  • 99% ee at 30°C, though limited to 22% conversion

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- (CAS No. 183683-28-5) is a chemical compound with a molecular formula of C14H19ClN2OC_{14}H_{19}ClN_2O and a molecular weight of approximately 266.77 g/mol. It features a piperidine ring substituted with a 4-chlorobenzyl group and exists as a hydrochloride salt to increase its solubility in aqueous solutions.

Potential Applications

Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- has several potential applications:

  • Pharmaceutical Research It is used in synthesizing new pharmaceutical compounds and studying drug interactions.
  • Agrochemicals It is used in developing new herbicides and insecticides.
  • Material Science It is used as a building block for creating novel polymers and materials.
  • Biological Studies It is used in studying its effects on biological systems.

Research into the interactions of Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- with biological targets is essential for understanding its pharmacodynamics. Studies may focus on target identification to reveal the specific proteins or enzymes that this compound interacts with. Further research is needed to elucidate these differences fully.

Several compounds share structural similarities with Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-. The table below compares these compounds, highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]Piperidine ring with chlorobenzenePotential antidepressant
N-[2-(4-Chlorobenzyl)-piperidin-4-yl]acetamideSimilar piperidine structureVaries based on substituents
N-(1-Methylpiperidin-4-yl)acetamideMethyl substitution at nitrogenDifferent pharmacological effects
N-(2-Chloroethyl)-N-(4-chlorobenzyl)piperidineChlorinated ethyl groupAltered activity profile

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Chlorophenyl vs. Bromophenyl/Heterocyclic Groups
  • Compound 4 (): Contains a 4-bromophenyl group and a piperazinyl core. Pharmacokinetic studies show its formulation similarities to paclitaxel (PTX), suggesting utility in drug delivery .
  • N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide (): Replaces the piperidinyl group with a methyl(phenyl)amino moiety, reducing conformational rigidity. This modification may decrease receptor selectivity but improve synthetic accessibility (82% yield) .
Chlorophenyl vs. Dichlorophenyl
  • N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide (LIA) (): A lidocaine analog with 2,6-dichlorophenyl substitution. The additional chlorine atoms enhance local anesthetic activity but may increase toxicity due to higher electrophilicity .

Core Heterocycle Modifications

Piperidine vs. Piperazine
  • N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide (): Replaces piperidine with piperazine, introducing a second nitrogen atom.
  • Compound 6c (): Features a sulfonyl group attached to the acetamide. The sulfonyl moiety enhances hydrogen-bonding capacity, which could improve target binding but reduce metabolic stability .

Functional Group Additions

Hydrazide and Carbamoyl Groups
  • N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide-derived ligand (): Incorporates a hydrazide group (-CONHNH₂), enabling metal chelation.
  • 2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (): The carbamoyl group introduces an additional hydrogen-bond donor, likely enhancing binding affinity to targets like kinase enzymes .

Pharmacological and Physicochemical Properties

Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C₁₄H₂₀Cl₂N₂O 303.2274 Piperidine, trans-configuration
LIA (Lidocaine analog) C₁₄H₁₈Cl₂N₂O 301.21 2,6-Dichlorophenyl, piperidinyl
N-(4-Chlorophenyl)sulfonyl analog C₁₆H₁₆ClN₃O₃S 365.83 Sulfonyl group, improved H-bonding
Hydrazide ligand C₁₆H₁₅ClN₄O₃ 346.77 Hydrazide, metal chelation

Key Research Findings and Contradictions

  • Substituent Effects : confirms that 4-chlorophenyl and 4-methylphenyl substituents on acetamides yield nearly identical NMR chemical shifts, validating additive substituent effects in spectral analysis . However, pharmacological data () show significant activity differences between chloro and methyl groups, highlighting structure-activity nuances.
  • Piperidine vs. Piperazine : While piperazine derivatives () show improved solubility, their metabolic instability (due to additional amine groups) may limit in vivo utility compared to piperidine-based analogs .

Biological Activity

Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- (CAS No. 183683-28-5) is a compound of significant interest in pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- is C14H19ClN2O, with a molecular weight of approximately 266.77 g/mol. The compound features a piperidine ring substituted with a 4-chlorobenzyl group, which influences its reactivity and biological interactions .

Pharmacological Properties

Research indicates that Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- may exhibit various pharmacological properties, including:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly related to its interaction with neurotransmitter systems.
  • Antibacterial and Antifungal Activity : Similar piperidine derivatives have shown antibacterial and antifungal properties, with some exhibiting potent activity against Gram-positive and Gram-negative bacteria . For instance, monomeric alkaloids derived from piperidine structures demonstrated significant inhibition against pathogens like Candida albicans and Escherichia coli.

The biological activity of Acetamide can be attributed to its interaction with various receptors and enzymes. Research into its mechanism of action is ongoing but may involve:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act on GPCRs, which are critical in mediating various physiological responses. Studies on related compounds have shown their ability to modulate intracellular signaling pathways .
  • Inhibition of Pathogen Growth : The structural features of Acetamide allow it to interfere with bacterial cell wall synthesis or disrupt fungal cell membranes, thereby exhibiting antimicrobial properties .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of Acetamide, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]Piperidine ring with chlorobenzenePotential antidepressant
N-[2-(4-Chlorobenzyl)-piperidin-4-yl]acetamideSimilar piperidine structureVaries based on substituents
N-(1-Methylpiperidin-4-yl)acetamideMethyl substitution at nitrogenDifferent pharmacological effects
N-(2-Chloroethyl)-N-(4-chlorobenzyl)piperidineChlorinated ethyl groupAltered activity profile

This table illustrates how the specific substitution pattern on the piperidine ring influences the biological activity of these compounds. Further research is essential to elucidate these differences fully.

Case Studies and Research Findings

  • Antimicrobial Screening : In a study examining 248 alkaloids, derivatives similar to Acetamide were tested for their antibacterial and antifungal activities. Results indicated that certain substitutions on the piperidine ring significantly enhanced antimicrobial efficacy against various pathogens .
  • High-Throughput Screening : A high-throughput screening of chemical libraries identified several compounds with promising activity against Mycobacterium tuberculosis, highlighting the potential for derivatives of Acetamide in treating resistant infections .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the acetamide group or the piperidine ring can lead to variations in potency and selectivity for different biological targets .

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Detailed Protocols : Publish step-by-step synthesis procedures, including reaction times, temperatures, and solvent ratios .
  • Open Data : Share raw spectral data (NMR, HRMS) in public repositories (e.g., PubChem or Zenodo) .
  • Collaborative Trials : Engage multi-lab consortia to replicate key findings, as seen in crystallography studies .

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